Firategrast
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Firategrast is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The key steps include the formation of the biphenyl structure and the introduction of functional groups that confer its biological activity. The synthetic route typically involves:
Formation of the biphenyl core: This is achieved through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of functional groups: The biphenyl core is then modified to introduce the ethoxymethyl and difluorobenzoyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Firategrast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions are used in the synthesis of this compound to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize its therapeutic potential .
Scientific Research Applications
Chemistry: Firategrast serves as a model compound for studying integrin antagonists and their synthesis.
Biology: It is used to investigate the role of integrins in cell adhesion and migration.
Medicine: This compound has shown promise in the treatment of multiple sclerosis and inflammatory bowel disease by reducing lymphocyte trafficking into the CNS
Mechanism of Action
Firategrast exerts its effects by binding to the α4β1 and α4β7 integrins, blocking their interaction with their ligands. This prevents the trafficking of lymphocytes into the CNS, thereby reducing inflammation and disease activity in conditions like multiple sclerosis. The molecular targets of this compound include the integrins α4β1 and α4β7, and its action involves the inhibition of integrin-mediated cell adhesion and migration .
Comparison with Similar Compounds
Firategrast is unique among integrin antagonists due to its oral bioavailability and short-acting nature. Similar compounds include:
Natalizumab: A monoclonal antibody that also targets α4-integrins but has a longer half-life and requires intravenous administration.
Vedolizumab: Another integrin antagonist used for inflammatory bowel disease, but it specifically targets α4β7 integrin.
This compound’s uniqueness lies in its ability to be administered orally and its rapid elimination from the body, which may offer a better safety profile compared to other integrin antagonists .
Properties
IUPAC Name |
(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFZHHDVRSYTKT-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433031 | |
Record name | Firategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402567-16-2 | |
Record name | Firategrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Firategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIRATEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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